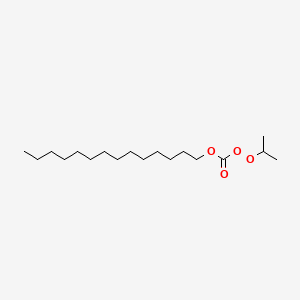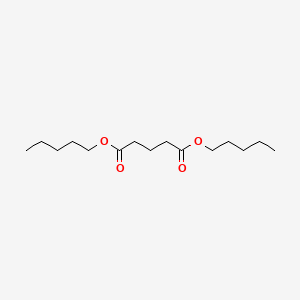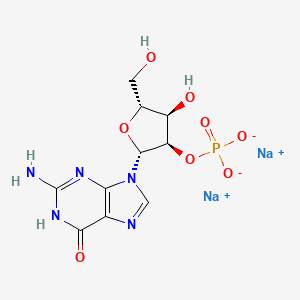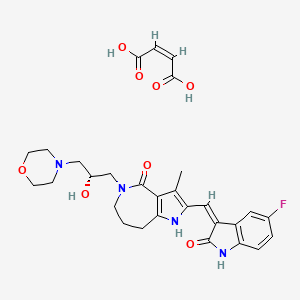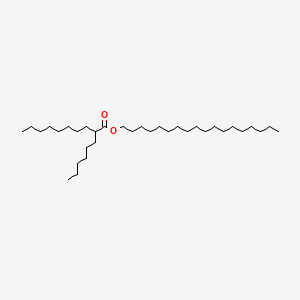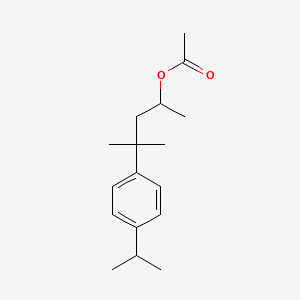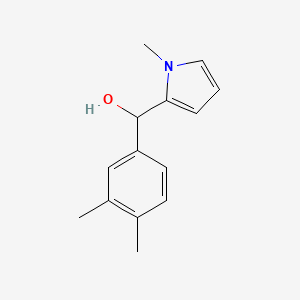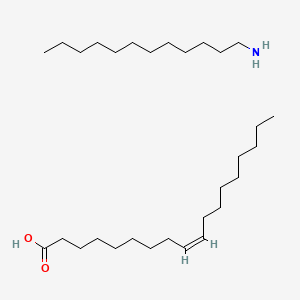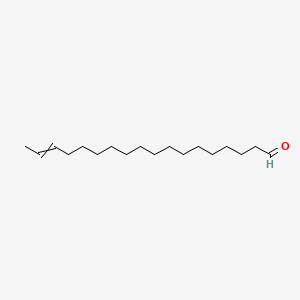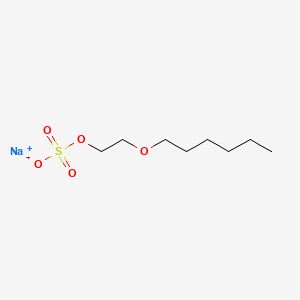
Sodium 2-(hexyloxy)ethyl sulphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2-(hexyloxy)ethyl sulphate is an anionic surfactant widely used in various industrial and scientific applications. It is known for its excellent wetting, emulsifying, and dispersing properties. This compound is particularly valued for its stability in both acidic and alkaline conditions, making it a versatile ingredient in many formulations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sodium 2-(hexyloxy)ethyl sulphate is typically synthesized through the sulfation of 2-(hexyloxy)ethanol. The reaction involves the use of sulfur trioxide or chlorosulfonic acid as the sulfating agents. The process is carried out in a continuous reactor, such as a falling film reactor, where 2-(hexyloxy)ethanol reacts with sulfur trioxide. The resulting product is then neutralized with sodium hydroxide to form this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The use of continuous reactors ensures efficient and consistent production. The reaction conditions are carefully controlled to optimize yield and purity. The final product is typically obtained as a concentrated aqueous solution, which can be further processed or used directly in various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 2-(hexyloxy)ethyl sulphate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of sulfonic acids.
Reduction: Reduction reactions are less common but can occur under certain conditions.
Substitution: this compound can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like amines and alcohols are often employed in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Reduced forms of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Sodium 2-(hexyloxy)ethyl sulphate has a wide range of applications in scientific research:
Wirkmechanismus
The primary mechanism of action for sodium 2-(hexyloxy)ethyl sulphate is its ability to reduce surface tension, thereby enhancing wetting, emulsification, and dispersion. This compound interacts with the molecular targets on surfaces, facilitating the formation of micelles and improving the solubility of hydrophobic substances. In electrochemical applications, it affects the reduction potentials and current densities, as observed in zinc electroreduction studies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium dodecyl sulfate
- Sodium octyl sulfate
- Sodium ethyl sulfate
- Dioctyl sulfosuccinate sodium salt
Uniqueness
Sodium 2-(hexyloxy)ethyl sulphate stands out due to its unique balance of hydrophobic and hydrophilic properties, which makes it particularly effective in applications requiring strong wetting and emulsifying capabilities. Its stability in both acidic and alkaline conditions further enhances its versatility compared to other similar compounds .
Eigenschaften
CAS-Nummer |
33143-35-0 |
|---|---|
Molekularformel |
C8H17NaO5S |
Molekulargewicht |
248.27 g/mol |
IUPAC-Name |
sodium;2-hexoxyethyl sulfate |
InChI |
InChI=1S/C8H18O5S.Na/c1-2-3-4-5-6-12-7-8-13-14(9,10)11;/h2-8H2,1H3,(H,9,10,11);/q;+1/p-1 |
InChI-Schlüssel |
DDOCWORBIBZICT-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCOCCOS(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


